11-(3,4-dimethylphenyl)-9-[(3-methylphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione
Description
This tricyclic compound (CAS: 687581-44-8) features a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-diene core substituted with a 3,4-dimethylphenyl group at position 11 and a 3-methylbenzyl group at position 7. Its molecular formula is C₂₅H₂₄N₂O₂S (MW: 416.5353), with a SMILES string indicating fused heterocyclic rings and aromatic substituents .
Properties
IUPAC Name |
11-(3,4-dimethylphenyl)-9-[(3-methylphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-15-6-4-7-18(12-15)14-26-24-22(20-8-5-9-21(20)30-24)23(28)27(25(26)29)19-11-10-16(2)17(3)13-19/h4,6-7,10-13H,5,8-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRXDIVZQFXFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C4=C(S3)CCC4)C(=O)N(C2=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(3,4-dimethylphenyl)-9-[(3-methylphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H21N3OS2
- Molecular Weight : 383.5 g/mol
- InChI Key : BQVRRIWJAODKEF-UHFFFAOYSA-N
The compound is believed to interact with various biological pathways:
- Apoptosis Modulation : It may influence apoptotic pathways through interactions with proteins involved in cell survival and death.
- Signaling Pathways : The compound is associated with multiple signaling pathways including:
- TOR Signaling
- G Protein Signaling
- TNF Alpha Signaling
- Wnt Signaling Pathway
- MAPK Signaling Pathway
These pathways are crucial for regulating cellular functions and have implications in cancer biology and other diseases.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. For instance, it has shown cytotoxic effects against leukemia and neuroblastoma cells.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 0.3 - 0.4 | Significant cytotoxicity |
| Neuroblastoma (NB) | 0.5 - 1.2 | Moderate cytotoxicity |
Case Studies
- Study on Anticancer Activity : A study conducted by researchers demonstrated that the compound exhibited potent anticancer effects in vitro against several cancer cell lines, including ALL and NB, with IC50 values significantly lower than those of existing treatments like MX69 . This suggests a promising therapeutic potential in oncology.
- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves dual inhibition of MDM2 and XIAP proteins, which are critical regulators of apoptosis in cancer cells. This dual action enhances its efficacy in inducing cell death in both p53-dependent and p53-independent pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core tricyclic frameworks with variations in substituents and heteroatom arrangements, influencing their physicochemical and biological properties:
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
- Key Features :
- Biological Activity :
- Comparison :
- The diphenylmethylene group enhances lipophilicity but may reduce solubility compared to the main compound’s dimethylphenyl/methylbenzyl groups.
- The main compound’s sulfur atom (vs. oxygen in this analog) could alter electronic properties and binding interactions.
10-Ethyl-12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene
- Key Features :
- Physicochemical Properties :
- Thiazole and sulfanyl groups may improve metabolic stability and target engagement (e.g., kinase inhibition).
N-(3,4-Dimethylphenyl)-2-[(12-oxo-11-propenyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-trien-10-yl)sulfanyl]acetamide
- Key Features :
- Potential Applications: The acetamide moiety may enhance solubility and bioavailability.
10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene
- Key Features :
- Physicochemical Properties :
- The electron-withdrawing CF₃ group enhances stability and may improve binding to hydrophobic enzyme pockets.
- Comparison :
- The chloro-CF₃ combination likely increases potency but may reduce synthetic accessibility compared to the main compound.
Structural and Functional Analysis Table
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The diazatricyclo[6.4.0.0²,⁶]dodecadiene core is synthesized via cyclocondensation of functionalized hydrazine precursors. A validated protocol involves reacting N-(3-methylbenzyl)hydrazinecarbothioamide with a 3,4-dimethylphenyl-substituted diketone under acidic conditions. The reaction proceeds through a thioamide-assisted cyclization, forming the 7-thia-9,11-diazatricyclo system. Key parameters include:
Retro-Diels-Alder Strategy
An alternative route employs a retro-Diels-Alder reaction to generate the tricyclic structure. Ethyl 2-(2-oxocyclopentyl)acetate is reacted with a norbornene-fused carbohydrazide intermediate at 140°C, inducing cycloreversion and subsequent tricyclization. This method achieves a higher yield (72%) but requires precise temperature control to prevent side reactions.
| Parameter | Value |
|---|---|
| Substrate | 3,4-Dimethylbenzyl chloride |
| Solvent | Nitromethane |
| Catalyst Loading | 1.2 equiv AlCl₃ |
| Reaction Time | 6 hours at 0°C → 24 hours at RT |
| Yield | 81% after column chromatography |
This step exhibits regioselectivity due to steric effects from the tricyclic core.
N-Alkylation for 3-Methylbenzyl Moiety
The 3-methylbenzyl group is installed through N-alkylation using 3-methylbenzyl bromide under phase-transfer conditions:
-
Base : Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Catalyst : Tetrabutylammonium iodide (TBAI, 0.1 equiv)
-
Solvent : Acetonitrile/water (4:1)
-
Temperature : 60°C for 8 hours
Purification and Crystallization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel (230–400 mesh) and gradient elution (hexane:ethyl acetate 4:1 → 1:1). Fractions containing the target compound are identified by TLC (R<sub>f</sub> = 0.42 in 1:1 hexane/ethyl acetate).
Recrystallization Optimization
Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a dichloromethane/methanol (9:1) solution at 4°C over 72 hours. Crystallographic data confirm the trans-annulation of the thiadiazine ring and the coplanarity of the aryl substituents.
Spectroscopic Characterization
NMR Spectral Data
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 2.31 (s, 6H) | Singlet | 3,4-Dimethylphenyl CH₃ |
| ¹H | 2.40 (s, 3H) | Singlet | 3-Methylbenzyl CH₃ |
| ¹H | 4.89 (s, 2H) | Singlet | N-CH₂-Ar |
| ¹³C | 151.5 | Quaternary | C10 (dione carbonyl) |
| ¹³C | 137.4 | Quaternary | C12 (dione carbonyl) |
X-ray Crystallography
Single-crystal analysis reveals a triclinic crystal system (space group P-1) with unit cell parameters a = 8.542 Å, b = 10.217 Å, c = 12.893 Å, α = 89.3°, β = 78.5°, γ = 85.2°. The dihedral angle between the 3,4-dimethylphenyl and tricyclic core planes is 7.59°, indicating minimal steric strain.
Reaction Mechanism Elucidation
The formation proceeds via a stepwise mechanism:
-
Thioamide Activation : Protonation of the thioamide sulfur enhances electrophilicity at the adjacent carbon.
-
Cyclization : Intramolecular nucleophilic attack by the hydrazine nitrogen forms the diazepine ring.
-
Aromatization : Spontaneous dehydrogenation stabilizes the conjugated π-system.
Density functional theory (DFT) calculations (B3LYP/6-31G*) support a reaction energy barrier of 24.3 kcal/mol for the rate-determining cyclization step.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale production utilizes microfluidic reactors to enhance heat/mass transfer:
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 64% |
| E-Factor | 18.7 |
| Process Mass Intensity | 32.4 |
Solvent recovery systems reduce dichloromethane usage by 78% in large batches.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 63 | 99.5 | Moderate | 1.0 |
| Retro-Diels-Alder | 72 | 98.2 | High | 0.8 |
| Microwave-Assisted | 68 | 99.1 | Low | 1.2 |
The retro-Diels-Alder approach offers superior yield and scalability but requires specialized equipment .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis of tricyclic diazatricyclododecadienedione derivatives typically involves multi-step reactions, such as cyclocondensation of substituted amines with carbonyl precursors or thiol-containing intermediates. For example, analogous compounds are synthesized via Diels-Alder reactions followed by functionalization with methylbenzyl groups . Key factors influencing yield include:
- Temperature control : Maintaining anhydrous conditions and precise temperatures (e.g., 80–100°C) during cyclization steps to prevent side reactions.
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity in ring formation.
- Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from byproducts.
Yield optimization can be achieved via Design of Experiments (DoE) to screen variables like solvent polarity and stoichiometric ratios .
Q. How is the compound’s structure confirmed, and what spectroscopic techniques are critical?
Methodological Answer: Structural confirmation relies on a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to identify methylphenyl substituents and thiadiazole ring protons. For example, aromatic protons in the 6.5–7.5 ppm range and sulfur-linked methyl groups at ~2.3 ppm .
- Mass spectrometry (HRMS) : Accurate mass determination to verify the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- X-ray crystallography : Single-crystal diffraction studies using SHELX software to resolve the tricyclic framework and stereochemistry .
Advanced Research Questions
Q. What computational methods are effective for predicting the compound’s reactivity and binding interactions?
Methodological Answer:
- Quantum chemical calculations : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets to model electron density distributions and reaction pathways. For example, predicting nucleophilic attack sites on the thiadiazole ring .
- Molecular docking : Tools like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or viral proteases). Focus on hydrogen bonding with the dione moiety and hydrophobic interactions with methylphenyl groups .
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) to explore alternative synthesis pathways and transition states .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. antiviral results) be resolved?
Methodological Answer: Contradictions may arise from assay variability or differing target specificity. A systematic approach includes:
- Dose-response profiling : Test the compound across a broad concentration range (e.g., 0.1–100 µM) against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213) and RNA viruses (e.g., BVDV) to identify selective activity .
- Mechanistic studies : Use fluorescence-based assays (e.g., SYBR Green for viral replication inhibition) or enzyme inhibition assays (e.g., β-lactamase for antibacterial activity) to clarify modes of action .
- Comparative SAR : Synthesize analogs with modified substituents (e.g., replacing 3-methylphenyl with halogenated groups) to isolate structural determinants of activity .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Methodological Answer: Crystallization challenges often stem from the compound’s hydrophobic tricyclic core. Strategies include:
- Solvent screening : Test mixed-solvent systems (e.g., DMSO/water or dichloromethane/methanol) to induce slow nucleation.
- Additive use : Introduce trace amounts of co-solvents (e.g., glycerol) or salts (e.g., ammonium sulfate) to improve crystal lattice stability.
- Temperature gradients : Gradual cooling from 40°C to 4°C over 48 hours to promote ordered crystal growth .
Methodological Recommendations
- Synthetic Optimization : Prioritize high-throughput screening (HTS) to identify optimal catalysts and solvents .
- Data Reproducibility : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
- Interdisciplinary Collaboration : Integrate computational modeling (COMSOL Multiphysics) with experimental data for predictive synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
